molecular formula C12H11N3O2 B187278 3-Nitrobenzidine CAS No. 61841-39-2

3-Nitrobenzidine

Cat. No.: B187278
CAS No.: 61841-39-2
M. Wt: 229.23 g/mol
InChI Key: OESUYYFUIPUBIV-UHFFFAOYSA-N
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Description

3-Nitrobenzidine (CAS No. 61841-39-2) is a nitro-substituted derivative of benzidine (4,4'-diaminobiphenyl), where a nitro (-NO₂) group replaces one hydrogen atom at the 3-position of the biphenyl structure. This compound has been extensively studied for its genotoxic and mutagenic properties, particularly in comparison to benzidine and its halogenated or alkoxy-substituted analogs . Its molecular formula is C₁₂H₉N₃O₂, and it is structurally characterized by the presence of a nitro group in the meta position relative to the amino group on one benzene ring. This compound is primarily utilized in toxicological research to evaluate the impact of nitro substituents on mutagenicity and carcinogenicity profiles .

Properties

CAS No.

61841-39-2

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(4-aminophenyl)-2-nitroaniline

InChI

InChI=1S/C12H11N3O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,13-14H2

InChI Key

OESUYYFUIPUBIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N

Other CAS No.

61841-39-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between 3-nitrobenzidine and its analogs:

Compound CAS Number Substituents Molecular Formula Key Physical/Chemical Traits
Benzidine 92-87-5 None C₁₂H₁₂N₂ Crystalline solid; high solubility in ethanol
This compound 61841-39-2 3-Nitro C₁₂H₉N₃O₂ Yellowish solid; moderate solubility in DMSO
3,3'-Dichlorobenzidine 91-94-1 3,3'-Dichloro C₁₂H₁₀Cl₂N₂ Pale brown powder; low water solubility
3,3'-Dimethoxybenzidine 119-90-4 3,3'-Dimethoxy C₁₄H₁₆N₂O₂ White crystalline; soluble in organic solvents
2-Nitrobenzidine N/A 2-Nitro C₁₂H₉N₃O₂ Structural isomer; differing mutagenic potency

Key Insights :

  • The nitro group in this compound enhances electrophilicity, increasing reactivity compared to benzidine .
  • Substitution at the 3-position (vs. 2- or 4-) influences steric and electronic interactions, affecting solubility and metabolic activation .
Mutagenicity and Genotoxicity

Studies using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9) revealed the following mutagenic trends :

Compound TA98 (-S9) TA98 (+S9) TA100 (-S9) TA100 (+S9)
Benzidine Low Moderate Negligible Low
This compound Moderate High Low Moderate
3,3'-Dichlorobenzidine Low Moderate Negligible Low
2-Nitrobenzidine Low Moderate Negligible Low

Findings :

  • This compound exhibits 2–3× higher mutagenic potency in TA98 (+S9) compared to benzidine, attributed to nitro-reduction generating reactive intermediates .
  • 3,3'-Dimethoxybenzidine shows negligible activity, suggesting alkoxy groups may hinder metabolic activation .
Carcinogenicity and Regulatory Status
Compound NTP Carcinogen Classification Regulatory Status
Benzidine Known Human Carcinogen Banned in industrial uses
This compound Not Classified Limited data; research use only
3,3'-Dichlorobenzidine Reasonably Anticipated Restricted in manufacturing
3,3'-Dimethoxybenzidine Suspected Monitored under EPA guidelines

Key Notes:

  • Benzidine and 3,3'-dichlorobenzidine are prioritized in regulatory frameworks due to confirmed carcinogenicity .

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